molecular formula C33H40O19 B14873230 Genistein 7-O-beta-D-glucopyranoside-4'-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside]

Genistein 7-O-beta-D-glucopyranoside-4'-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside]

Cat. No.: B14873230
M. Wt: 740.7 g/mol
InChI Key: JVBBENZXDKWSEC-UEUWZSTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] can be synthesized through glycosylation reactions involving genistein and appropriate glycosyl donors. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired glycosidic bonds .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as Sophora japonica. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: Investigated for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of natural products and dietary supplements.

Mechanism of Action

The mechanism of action of Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Genistein 7-O-beta-D-glucopyranoside-4’-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside] is unique due to its triglycoside structure, which imparts distinct biological activities and chemical properties compared to its mono- and diglycoside counterparts .

Properties

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

IUPAC Name

3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O19/c1-11-21(37)25(41)28(44)31(47-11)52-30-27(43)24(40)19(9-35)51-33(30)48-13-4-2-12(3-5-13)15-10-46-17-7-14(6-16(36)20(17)22(15)38)49-32-29(45)26(42)23(39)18(8-34)50-32/h2-7,10-11,18-19,21,23-37,39-45H,8-9H2,1H3/t11-,18+,19+,21-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1

InChI Key

JVBBENZXDKWSEC-UEUWZSTCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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